Nonadiene

説明

Evolution of Nonadiene Research in Organic Chemistry and Materials Science

Research into nonadienes has evolved significantly, driven by advancements in synthetic methodologies and analytical techniques. Early studies focused on the isolation and characterization of naturally occurring nonadienes, such as those found in plants and insects, where they can act as volatile compounds involved in chemical communication nih.govnist.gov. For instance, cis,cis-2,7-nonadiene (B13831500) has been identified as a component of moth pheromones nih.gov.

In organic chemistry, nonadienes and related dienes have been explored as substrates in various catalytic reactions. Studies have investigated their behavior in processes like hydroboration, where ligand effects can influence regioselectivity, leading to different adducts depending on the catalyst used nist.gov. The synthesis of complex polycyclic structures, including those containing the bicyclo[3.3.1]nonane or tricyclo[4.2.1.0²,⁵]nona-3,7-diene frameworks, has also involved intermediates or strategies related to this compound chemistry nih.govnist.govnist.gov. These synthetic efforts highlight the utility of this compound scaffolds in constructing intricate molecular architectures.

In materials science, while direct widespread applications of simple linear nonadienes are less extensively documented in the provided results compared to their role as synthetic intermediates, related diene structures are relevant. For example, dienes are fundamental monomers in the production of various polymers and synthetic rubbers thegoodscentscompany.com. The ability of nonadienes to undergo polymerization and copolymerization reactions suggests their potential as components in the development of new polymeric materials with tailored properties, although specific detailed research findings on this compound polymers were not a primary focus of the search results. The study of cyclic dienes, such as tricyclo[4.2.1.0²,⁵]nona-3,7-diene derivatives, in the context of materials science has involved investigating their unique structural and electronic properties nih.govfishersci.pt.

Academic Significance of this compound Isomers in Mechanistic and Synthetic Studies

The various isomers of this compound provide a rich platform for academic investigations into reaction mechanisms and the development of selective synthetic routes. The position and configuration (cis/trans) of the double bonds significantly influence their reactivity in processes like cycloadditions, isomerizations, and metal-catalyzed transformations.

For example, studies on the hydroboration of 1,3-nonadiene have explored the regioselectivity of the reaction depending on the catalyst and conditions employed nist.gov. Mechanistic investigations often involve analyzing the intermediates formed and the factors governing product distribution, contributing to a deeper understanding of catalytic cycles nist.govthegoodscentscompany.com. The synthesis of complex molecules often utilizes this compound isomers as key starting materials or intermediates, where controlled reactions are necessary to achieve desired stereochemistry and regiochemistry nist.gov. The study of intramolecular reactions involving this compound derivatives, such as cycloisomerizations, is also significant for developing efficient routes to cyclic systems nist.gov. The interconversion between different bicyclic this compound isomers through intramolecular rearrangements has also been a subject of mechanistic study nih.gov.

The presence of different double bond arrangements (conjugated, isolated, or cumulated) in this compound isomers leads to distinct reactivity patterns, making them valuable substrates for probing the scope and limitations of various organic reactions. For instance, conjugated dienes like 1,3-nonadiene participate in Diels-Alder reactions, while isolated dienes like 1,8-nonadiene (B1346706) can undergo ring-closing metathesis or double bond functionalization independently. Allenic nonadienes, such as 4,5-nonadiene, exhibit unique reactivity due to the cumulative double bonds nih.gov.

Current Research Landscape and Future Trajectories for this compound Compounds

Current research involving nonadienes continues to explore their utility in synthetic organic chemistry and to identify their presence and roles in natural systems. Recent studies have identified this compound isomers as volatile compounds formed during the oxidation of fish oil, contributing to undesirable flavors uni.lunih.gov. This highlights ongoing research into the formation pathways and methods to control the presence of these compounds in food science uni.lunih.gov.

The application of nonadienes as monomers or in the synthesis of monomers for advanced materials remains an area of interest, particularly in the context of developing polymers with specific properties. The synthesis of functionalized nonadienes and their incorporation into polymeric structures could lead to materials with enhanced characteristics.

Future trajectories for this compound research are likely to involve the development of more efficient and selective catalytic methods for their synthesis and transformation. This includes asymmetric catalysis to control stereochemistry and the use of sustainable catalytic systems. Further exploration of the natural occurrence and biological activities of this compound isomers may also reveal new applications, such as in the development of semiochemicals for pest management, building on observations of their presence in insects nist.gov. The potential for nonadienes as renewable building blocks derived from biomass could also drive future research efforts.

Data Table: Selected this compound Isomers and Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Occurrence/Notes |

| 1,8-Nonadiene | C₉H₁₆ | 124.23 easychem.org | 78612 nih.gov | Used as intermediate in chemical production thegoodscentscompany.com; found in Oryza sativa |

| 2,4-Nonadiene (B1623287) | C₉H₁₆ | 124.22 | 521755 | Potent aroma compound in oxidized fish oil uni.lunih.gov; found in algal oil uni.lunih.gov |

| 1,3-Nonadiene | C₉H₁₆ | 124.22 | 41971 | Found in Enhalus acoroides |

| cis,cis-2,7-Nonadiene | C₉H₁₆ | 124.22 thegoodscentscompany.com | 5365754 nih.gov | Component of moth pheromones nih.gov |

| 4,5-Nonadiene | C₉H₁₆ | 124.22 | 549037 | |

| 1,2-Nonadiene (B14712534) | C₉H₁₆ | 124.22 | 519948 | Found in used frying oils uni.lu; found in Agrimonia asiatica Juz essential oil |

| 2,3-Nonadiene | C₉H₁₆ | 124.22 | 549311 | Found in corn flour and Medicago species uni.lu |

| 4,8-Dimethyl-1,7-nonadiene | C₁₁H₂₀ | 152.28 | 534956 | Identified in Vespa velutina nist.gov |

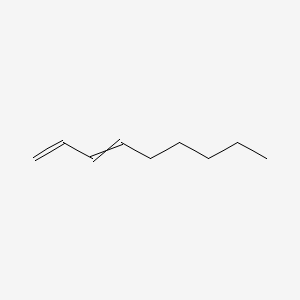

Structure

2D Structure

3D Structure

特性

分子式 |

C9H16 |

|---|---|

分子量 |

124.22 g/mol |

IUPAC名 |

nona-1,3-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3 |

InChIキー |

CLNYHERYALISIR-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=CC=C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Nonadiene and Its Derivatives

Olefin Metathesis Strategies in Nonadiene Synthesis

Olefin metathesis is a powerful synthetic technique that involves the redistribution of carbon-carbon double bonds. libretexts.org This method, which earned Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock the Nobel Prize in Chemistry in 2005, has become central to synthesizing a wide range of unsaturated organic compounds and polymers. libretexts.org Ruthenium-based catalysts, such as the widely used Grubbs catalysts, are common in these reactions, functioning through a metal-carbene intermediate that interacts with olefins to form a four-membered metallacycle intermediate. libretexts.org

Ring-Closing Metathesis (RCM) for Cyclic this compound Frameworks

Ring-closing metathesis (RCM) is a specific type of olefin metathesis used for the synthesis of cyclic molecules. researchgate.net This reaction involves an intramolecular metathesis event between two terminal or internal alkenes within the same molecule, leading to the formation of a cyclic alkene and often a small, volatile olefin like ethylene (B1197577) as a byproduct. libretexts.orgjove.com While the provided information does not explicitly detail the RCM synthesis of a cyclic this compound itself, RCM is a general method for cyclizing dienes. Studies have investigated the RCM of 1,8-nonadiene (B1346706) to understand the reaction mechanism and the influence of factors like catalysts and solvents on the process. researchgate.netnih.gov For instance, the RCM of 1,8-nonadiene has been studied in the presence of KCl and ruthenium alkylidene intermediates. nih.gov Research has also explored how the presence of a gem-difluoromethylene group can accelerate the RCM of 1,8-nonadienes. nih.gov

Acyclic Diene Metathesis (ADMET) for Linear Polymeric Precursors

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polymerization technique that utilizes olefin metathesis to polymerize terminal dienes, such as 1,8-nonadiene, into linear unsaturated polymers with the release of a small molecule, typically ethylene. libretexts.orgjove.comjove.comwikipedia.org This process is driven by the removal of the volatile ethylene byproduct, shifting the equilibrium towards polymer formation. libretexts.orgjove.comjove.com ADMET allows for the synthesis of polymers with high molecular weights and provides control over the polymer architecture and functionality. libretexts.orgjove.comwikipedia.orgresearchgate.net For example, 1,8-nonadiene can undergo ADMET in the presence of Grubbs catalysts to form a dimer and ethylene gas, and the repetition of these steps leads to the formation of an unsaturated polymer product. jove.com The resulting unsaturated polymers can be further modified through hydrogenation or other functionalizations. jove.com ADMET has been used to synthesize polymers with molecular weights as high as 80,000 amu. libretexts.orgjove.com

Cross-Metathesis in Functionalized this compound Preparation

Cross-metathesis (CM) involves the reaction between two different olefin molecules, resulting in the formation of new olefins with redistributed substituents. organic-chemistry.org This technique is valuable for preparing functionalized this compound derivatives by coupling a this compound isomer with another alkene containing desired functional groups. The selectivity of CM reactions, which can statistically lead to multiple products including homocoupling and cross-coupling products with various E/Z isomers, is an active area of research. organic-chemistry.org Catalysts, particularly ruthenium carbenoids like Grubbs catalysts, are commonly used to promote CM reactions. organic-chemistry.org While specific examples of CM directly yielding this compound isomers from smaller alkenes are not detailed in the provided text, CM is a general method applicable to the synthesis of substituted dienes. Ene-yne cross-metathesis, a related reaction between an alkene and an alkyne, has also been explored for the preparation of conjugated dienes. mdpi.com

Alkene and Alkyne Functionalization Routes to this compound

Beyond olefin metathesis, this compound and its derivatives can be synthesized through the functionalization of other unsaturated hydrocarbons, particularly alkynes and polyunsaturated nitriles.

Catalytic Hydration of Nonadiyne Precursors

The catalytic hydration of alkynes is a straightforward method for the formation of carbonyl compounds. Nonadiyne precursors, such as 1,8-nonadiyne (B1581614), can be subjected to hydration reactions to yield diketones. orgsyn.org For instance, the mercury-catalyzed hydration of 1,8-nonadiyne yields 2,8-nonanedione. orgsyn.org Gold catalysts in the presence of sulfuric acid and methanol (B129727) have also been reported for the hydration of 1,8-nonadiyne. smolecule.com While this route primarily leads to oxygenated products rather than this compound itself, it demonstrates the utility of nonadiynes as precursors in the synthesis of nine-carbon functionalized molecules.

Controlled Reduction of Polyunsaturated Nitriles to this compound Systems

The controlled reduction of polyunsaturated nitriles can serve as a route to access this compound systems. While the provided information does not offer specific examples of reducing a this compound nitrile directly to a this compound hydrocarbon, the reduction of unsaturated nitriles is a known chemical transformation that can yield corresponding unsaturated amines or, under certain conditions, potentially hydrocarbons depending on the reagents and reaction parameters employed. molaid.comnih.govgoogleapis.com For example, 2,6-nonadiene nitrile has been synthesized and its preparation involves the catalytic reduction of an acetylene (B1199291) compound. google.com This suggests that reduction strategies are relevant in the synthesis of nine-carbon compounds containing both unsaturation and a nitrile functional group, which could potentially be precursors to this compound structures through further transformations.

Here is a summary of some key compounds mentioned and their properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | State at Room Temp | PubChem CID |

| 1,8-Nonadiene | C₉H₁₆ | 124.22 smolecule.comchembk.comfishersci.ptchemicalbook.com | Colorless liquid smolecule.comchembk.comchemicalbook.com | 78612 fishersci.ptthegoodscentscompany.com |

| 1,3-Nonadiene | C₉H₁₆ | 124.22 ontosight.ainih.gov | Liquid ontosight.ai | 41971 nih.gov |

| 4,5-Nonadiene | C₉H₁₆ | 124.227 charchem.org | - | 549037 charchem.org |

| 1,8-Nonadiyne | C₉H₁₂ | 120.19 nih.govnih.gov | - | 16969 nih.govfishersci.ca |

| 2,8-Nonanedione | C₉H₁₆O₂ | 156.22 orgsyn.org | Solid (mp 47–48 °C) orgsyn.org | - |

| 2,6-Nonadiene nitrile | C₉H₁₃N | 135.21 google.com | - | - |

Note: Interactive data tables are not supported in this format.

Stereoselective Synthesis of Chiral this compound Architectures

Stereoselectivity is paramount in the synthesis of chiral molecules, where specific enantiomers are often required for desired properties, particularly in pharmaceutical and agrochemical applications. The construction of chiral this compound frameworks, such as bicyclo[3.3.1]this compound and spiro[4.4]this compound, relies on sophisticated synthetic strategies employing chiral control elements.

Design and Application of Chiral Ligands Incorporating this compound Scaffolds

Chiral ligands play a crucial role in asymmetric catalysis by providing a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. The incorporation of spiro[4.4]this compound skeletons into chiral ligand design has emerged as a fruitful area of research. For instance, a novel class of chiral phosphine-oxazoline ligands, known as SpinPHOX, has been developed based on the spiro[4.4]-1,6-nonadiene backbone. These ligands can be synthesized from readily available racemic spiro[4.4]nonane-1,6-dione oup.comresearchgate.netoup.com. Cationic iridium complexes incorporating SpinPHOX ligands have demonstrated efficacy in iridium-catalyzed enantioselective hydrogenation reactions oup.comnih.gov.

Another example involves the use of a C2-symmetric bicyclo[3.3.1]this compound as a chiral ligand. (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) has been successfully employed as a ligand in rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines, achieving high enantioselectivity (95-99% ee) acs.orgnih.gov.

Enantioselective Pathways to Bicyclo[3.3.1]this compound and Spiro[4.4]this compound Derivatives

Enantioselective synthesis of bicyclo[3.3.1]this compound derivatives often involves strategies that establish the desired stereocenters during the formation of the bicyclic ring system. One approach to the chiral bicyclo[3.3.1]nonane skeleton, relevant to the synthesis of natural products like huperzine A, involves catalytic asymmetric hydrogenation of an exocyclic γ,δ-unsaturated β-ketoester combined with an intramolecular arylation sioc-journal.cn. While this specific example leads to a saturated bicyclo[3.3.1]nonane core, the principles of asymmetric catalysis and controlled cyclization are directly applicable to the synthesis of unsaturated analogues like bicyclo[3.3.1]this compound.

The enantioselective synthesis of spiro[4.4]this compound derivatives can be achieved through various methods. One historical approach involved the synthesis of spiro[4.4]nonane-1,6-dione, which could be resolved into enantiomers via diastereomeric esters researchgate.net. Subsequent transformations from the resolved diol can lead to chiral spiro[4.4]nona-1,6-diene researchgate.net. More recent developments include organocatalytic asymmetric tandem reactions, such as Nazarov cyclization/semipinacol rearrangement, which can yield chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess researchgate.net.

Specific examples of enantioselective transformations involving this compound derivatives include the palladium-catalyzed C-H activation/cycloaddition reactions using chiral ligands based on binaphthyl scaffolds, where a this compound was used as an allene (B1206475) component, yielding a benzazepine adduct with high enantioselectivity (97% ee) nih.govresearchgate.net.

Bio-Inspired and Sustainable this compound Synthesis

The increasing demand for environmentally friendly chemical processes has spurred interest in bio-inspired and sustainable synthetic routes. This involves utilizing renewable resources and developing more efficient and less wasteful methodologies.

Utilization of Renewable Feedstocks for this compound Analogues (e.g., Nopadiene)

Renewable feedstocks offer a promising alternative to petrochemical sources for the synthesis of various chemicals, including this compound analogues. Nopadiene, a bicyclic 1,3-diene monomer, is a notable example that can be derived from renewable β-pinene acs.orgrsc.org. β-pinene is a monoterpene readily available from pine trees acs.orgrsc.org.

Nopadiene can be synthesized through different routes from β-pinene-derived compounds. One route involves a facile one-step synthesis from myrtenal (B1677600) via Wittig olefination. Another scalable two-step reaction proceeds from nopol (B1679846) (10-hydroxymethylene-2-pinene), which is also obtained from β-pinene acs.org.

The availability of nopadiene from a renewable source like β-pinene makes it an attractive monomer for developing biobased polymers. For instance, nopadiene has been successfully polymerized using anionic and catalytic polymerization techniques to produce homopolymers and block copolymers acs.org. Polymers derived from nopadiene exhibit high glass transition temperatures, making them potential biobased substitutes for materials like styrene (B11656) in thermoplastic elastomers acs.orgrsc.org.

The synthesis of nopinone (B1589484), a related compound, has also been explored using sustainable, solvent-free methods from β-pinene via oxidative cleavage with KMnO4 in a ball mill chemistryviews.org. While nopinone is not a this compound, this highlights the potential for developing green chemistry approaches for the synthesis of bicyclic compounds derived from renewable pinene feedstocks, which could be relevant to future this compound analogue synthesis.

Elucidating Intricate Reaction Mechanisms Involving Nonadiene

Cyclization Reaction Mechanisms

Cyclization reactions involving nonadiene or its derivatives are powerful tools for constructing cyclic and polycyclic compounds. The mechanisms of these transformations are often mediated by transition metals or proceed via pericyclic pathways.

Gold-Catalyzed Cycloisomerization Mechanisms (e.g., 1,6-Allenynes to Bicyclo[4.3.0]this compound)

Gold catalysis has emerged as a potent method for the cycloisomerization of various unsaturated systems, including 1,6-allenynes, to form bicyclo[4.3.0]this compound derivatives. A proposed mechanism for the gold-catalyzed cyclization of 1,6-allenynes involves a tandem 6-endo-dig cyclization followed by a Nazarov cyclization. acs.org In this pathway, the gold catalyst activates the alkyne moiety, facilitating nucleophilic attack by the allene (B1206475). researchgate.net This initial step leads to the formation of a cyclic intermediate, which then undergoes a subsequent cyclization event, such as a Nazarov cyclization, to yield the bicyclo[4.3.0]this compound skeleton. acs.org The efficiency of this cyclization can be influenced by substituents on the allene component. acs.org

Another mechanistic perspective in gold-catalyzed cycloisomerizations of allenynes suggests that the reaction can start with the allene attacking the gold-activated alkyne, forming an allylic cation species. researchgate.net Alternatively, the alkyne can attack the gold-activated allene, generating a vinyl cation species. researchgate.net These intermediates can then undergo further transformations, such as 1,5-hydrogen shifts, to yield various cyclic products. researchgate.net

Transition Metal-Catalyzed Intramolecular [3+2] Cycloadditions to this compound Skeletons

Transition metal-catalyzed intramolecular [3+2] cycloadditions provide an efficient route to construct five-membered carbocycles, including those embedded within bicyclo[4.3.0]this compound structures. nih.govpku.edu.cn For instance, the intramolecular [3+2] cycloaddition of yne-alkylidenecyclopropanes has been shown to yield bicyclo[4.3.0]this compound molecules using a cobalt catalyst. nih.govpku.edu.cn

The mechanism for such transformations can involve oxidative cyclometallation of the alkyne and the alkylidenecyclopropane by the metal catalyst. nih.govpku.edu.cn This is followed by the ring opening of the cyclopropyl (B3062369) group and subsequent reductive elimination to form the cycloadduct. nih.govpku.edu.cn This mechanism can differ from other [3+2] reactions of alkylidenecyclopropanes, which may initiate with cyclopropyl cleavage. nih.govpku.edu.cn The choice of transition metal and ligand can significantly influence the reaction pathway and enantioselectivity. nih.govpku.edu.cn

Diels-Alder Reaction Pathways Leading to Bicyclo[4.2.0]this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental reaction in organic chemistry for forming six-membered rings. While typically forming cyclohexene (B86901) derivatives, specific diene and dienophile combinations can lead to bicyclo[4.2.0]this compound skeletons. The reaction involves the concerted, though potentially asynchronous, cycloaddition of a conjugated diene and a dienophile. libretexts.orgwikipedia.org

In some cases, the bicyclo[4.2.0]this compound framework can be the thermodynamic product of a Diels-Alder reaction. cdnsciencepub.comresearchgate.net The mechanism involves the interaction of the π electrons of the diene and the dienophile through a cyclic transition state. libretexts.org The regioselectivity and stereochemistry of the reaction are governed by factors such as the electronic properties of the substituents on the diene and dienophile and steric interactions in the transition state. libretexts.orgwikipedia.orgscholarsportal.info While many Diels-Alder reactions are concerted, some can proceed through a stepwise mechanism involving a diradical intermediate, depending on the reactants. cdnsciencepub.comresearchgate.net

Scandium-Catalyzed Cyclization Processes of Dienes Incorporating this compound Units

Scandium catalysts have been employed in the cyclization of dienes. While direct examples of scandium-catalyzed cyclization specifically forming a this compound ring were not extensively detailed in the search results, scandium catalysts are known to promote cyclization reactions of α,ω-dienes to form methylenecycloalkanes of various ring sizes, including those with nine carbon atoms. caltech.edu The mechanism often involves the formation of organoscandium intermediates and processes like intramolecular olefin insertion and β-alkyl elimination. caltech.edu Scandium complexes can also catalyze the cyclization of other unsaturated systems and participate in C-H activation processes that lead to cyclized products. organic-chemistry.orgresearchgate.netresearchgate.net

Polymerization Reaction Mechanisms

This compound, particularly 1,8-nonadiene (B1346706), is a relevant monomer in certain polymerization reactions, notably Acyclic Diene Metathesis (ADMET) polymerization.

Mechanistic Insights into Acyclic Diene Metathesis Polymerization (ADMET)

ADMET polymerization is a step-growth polymerization technique that utilizes olefin metathesis catalysts to polymerize acyclic dienes containing terminal double bonds. libretexts.orgjove.comnih.govorgoreview.comresearchgate.net For monomers like 1,8-nonadiene, the reaction involves the cross-metathesis of the terminal alkenes. libretexts.orgjove.comnih.gov

The mechanism is initiated by the reaction of a metal alkylidene catalyst (e.g., Grubbs catalyst) with a terminal double bond of the diene monomer. libretexts.orgjove.com This interaction leads to the formation of a four-membered metallacyclobutane intermediate via a [2+2] cycloaddition. libretexts.orgjove.com The metallacycle then undergoes ring-opening to generate a new metal alkylidene species and a molecule of ethylene (B1197577). libretexts.orgjove.com The release of ethylene gas drives the equilibrium towards polymer formation. libretexts.orgjove.comnih.govorgoreview.com The newly formed metal alkylidene can then react with another monomer or a growing polymer chain, propagating the polymerization through a series of reversible metallacycle formation and cleavage steps. libretexts.org ADMET polymerization typically produces linear unsaturated polymers, and the stereochemistry of the resulting double bonds (cis or trans) can depend on the catalyst and reaction conditions. nih.govorgoreview.com

Data Table: Examples of this compound-Related Reactions and Catalysts

| Reaction Type | Substrate Example | Product Example | Catalyst Example | Key Mechanistic Step(s) |

| Gold-Catalyzed Cycloisomerization | 1,6-Allenyne | Bicyclo[4.3.0]this compound | AuPPh₃SbF₆ | 6-endo-dig cyclization, Nazarov cyclization or Allylic/Vinyl Cation formation acs.orgresearchgate.net |

| Transition Metal-Catalyzed Intramolecular [3+2] Cycloaddition | Yne-alkylidenecyclopropane | Bicyclo[4.3.0]this compound | Cobalt catalyst | Oxidative cyclometallation, Ring opening, Reductive elimination nih.govpku.edu.cn |

| Diels-Alder Reaction | Diene + Dienophile | Bicyclo[4.2.0]this compound | Thermal or Lewis Acid | Concerted [4+2] cycloaddition (potentially asynchronous or stepwise) libretexts.orgwikipedia.orgcdnsciencepub.comresearchgate.net |

| Scandium-Catalyzed Cyclization | α,ω-Diene (e.g., 1,8-Nonadiene) | Methylenecycloalkane (e.g., Methylenecyclooctane) | (Cp*₂ScH)₂ or similar | Organoscandium intermediate formation, Olefin insertion, β-alkyl elimination caltech.edu |

| Acyclic Diene Metathesis (ADMET) Polymerization | 1,8-Nonadiene | Poly(octenylene) | Grubbs catalyst or similar | Metallacyclobutane formation, Ring opening, Ethylene extrusion libretexts.orgjove.comnih.govorgoreview.com |

Cationic Polymerization Mechanisms of 1,8-Nonadiene

Cationic polymerization of dienes like 1,8-nonadiene typically involves an electrophilic initiator attacking a double bond, generating a carbocation intermediate that propagates the chain growth. For 1,8-nonadiene, which is a terminal diene, initiation can occur at either vinyl group. The resulting carbocation can then react with another monomer molecule, leading to chain extension.

The mechanism involves initiation, propagation, and termination steps libretexts.orguc.edujove.com. Initiation is often catalyzed by Lewis acids, potentially in conjunction with a co-initiator like water uc.edu. The electrophilic initiator adds to one of the double bonds, forming a carbocation. Propagation proceeds via repeated addition of monomer units to the growing carbocation chain end libretexts.orgjove.com. The regiochemistry of monomer addition can influence the polymer structure, potentially leading to 1,2- or 1,4-addition products.

Research has explored the cationic polymerization of 1,8-nonadiene using specific initiating systems, such as rare earth metal Lewis acids in the presence of water smolecule.com. The choice of initiator and reaction conditions significantly impacts the polymerization rate and the structure of the resulting polymer.

Anionic Polymerization Mechanistic Control for this compound Monomers

Anionic polymerization involves the addition of monomers to a growing polymer chain with a carbanionic active center libretexts.orgyoutube.comjove.com. For this compound monomers, the mechanism is initiated by a nucleophile or through electron transfer, generating a carbanion youtube.comwikipedia.org. This carbanion then attacks the double bond of a monomer, propagating the chain youtube.comscribd.com.

Control over the anionic polymerization of this compound monomers is critical for achieving desired polymer architectures and molecular weights. The nature of the initiator, solvent polarity, and temperature can influence the aggregation state of the carbanions and thus affect the reaction rate and stereochemistry uni-bayreuth.de. Early work on the anionic polymerization of dienes utilized alkali metals as initiators, which can involve the formation of radical anions that subsequently dimerize to form dianions, initiating bifunctional anionic propagation uni-bayreuth.de. Living anionic polymerization, characterized by the absence of formal termination, allows for precise control over polymer chain length and end-group functionalization wikipedia.org.

Free Radical Polymerization of this compound Isomers

Free radical polymerization of dienes, including this compound isomers, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps mediated by free radicals libretexts.orgfujifilm.comuc.edu. Initiation involves the generation of free radicals from an initiator, such as peroxides or azo compounds fujifilm.comyoutube.com. These radicals add to a this compound double bond, creating a new radical species fujifilm.comuc.edu.

Propagation occurs through the sequential addition of monomer units to the growing radical chain fujifilm.comuc.edu. This compound isomers, with their varying double bond positions, can undergo polymerization through different modes (e.g., 1,2- or 1,4-addition), leading to polymers with diverse microstructures. Termination steps, such as combination or disproportionation of growing radical chains, cease the polymerization fujifilm.comuc.edu. Chain transfer reactions, where the radical site is transferred to another species, can also occur, affecting the polymer's molecular weight and introducing branching fujifilm.comyoutube.com. The free radical mechanism is notably tolerant of various functional groups and solvents, including water, making it a widely used method for polymer synthesis fujifilm.com.

Selective Functionalization Mechanisms

The presence of two double bonds in this compound presents opportunities for selective functionalization, where one double bond is reacted preferentially over the other. Achieving selectivity requires careful control of reaction conditions and the use of specific reagents or catalysts.

Mechanism of Selective Hydroboration of this compound

Hydroboration-oxidation is a valuable method for the anti-Markovnikov hydration of alkenes, proceeding with syn addition of the borane (B79455) and subsequent oxidation to an alcohol numberanalytics.comlibretexts.orgalmerja.com. For a diene like this compound, selective hydroboration of one double bond is possible. The mechanism involves the concerted syn addition of a borane species (e.g., BH₃ or a substituted borane) to the less substituted carbon of the double bond numberanalytics.comlibretexts.orgalmerja.commasterorganicchemistry.com.

Research has demonstrated the selective hydroboration of 1,8-nonadiene using specific catalysts, such as rhodium and iridium complexes smolecule.com. The catalyst can influence the regioselectivity and chemoselectivity of the hydroboration, favoring the reaction at one of the double bonds while leaving the other intact. The steric and electronic properties of the catalyst and the this compound isomer play crucial roles in determining the selectivity. The initial hydroboration step forms an alkylborane intermediate, which is then oxidized with hydrogen peroxide in the presence of a base to yield the corresponding alcohol numberanalytics.commasterorganicchemistry.com.

Nucleophilic Ring-Opening Reactions of Thiirane-Substituted this compound Derivatives

Thiiranes are three-membered rings containing a sulfur atom that can undergo ring-opening reactions with nucleophiles rsc.orgyoutube.commagtech.com.cn. When a thiirane (B1199164) moiety is present in a this compound derivative, nucleophilic attack on the thiirane ring can occur. The regioselectivity of the ring-opening in unsymmetric thiiranes is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom magtech.com.cn. However, electronic effects can become prominent in the presence of Lewis acids or with certain substituents like phenyl or alkenyl groups, potentially directing the attack to the more substituted carbon magtech.com.cn.

The mechanism typically involves the nucleophile attacking a carbon atom of the strained thiirane ring, leading to the cleavage of a carbon-sulfur bond and the formation of a thiolate anion youtube.com. This thiolate can then be protonated or react further. Studies on thiirane ring-opening have explored various nucleophiles and conditions, including the use of zeolites or amines as catalysts rsc.org. The reactivity of thiiranes can be influenced by substituents on the ring, and the ring-opening can be involved in biological processes, such as enzyme inhibition nih.gov.

Oxidation and Degradation Mechanisms

Oxidation and degradation of this compound can occur through various pathways, often involving radical processes. These reactions can lead to the formation of a variety of products, including aldehydes, ketones, and shorter chain hydrocarbons.

Lipid oxidation, which can involve dienes, is a complex process typically proceeding via a free radical chain mechanism with initiation, propagation, and termination phases researchgate.netnih.gov. This process involves the reaction of unsaturated fatty acids with molecular oxygen, producing hydroperoxides as primary products nih.gov. These hydroperoxides can then decompose to form secondary products, including volatile compounds responsible for off-flavors, such as aldehydes and ketones nih.govscielo.br. This compound isomers have been identified as potential volatile compounds generated during the autoxidation of fish oil, suggesting their formation or presence in such degradation processes researchgate.netresearchgate.net.

Free Radical Autoxidation Pathways of this compound Isomers in Complex Matrices (e.g., Lipid Peroxidation Models)

Free radical autoxidation is a significant degradation pathway for unsaturated hydrocarbons, including this compound isomers, particularly within complex matrices such as biological tissues and food products rich in lipids. This process is a key component of lipid peroxidation, contributing to off-flavors, reduced nutritional value, and potential toxicity in these systems. The autoxidation of dienes, characterized by the presence of two carbon-carbon double bonds, proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

In complex lipid matrices, the initiation of this compound autoxidation can be triggered by various factors, including transition metal ions, light, heat, or pre-existing radicals nih.govresearchgate.net. This step typically involves the abstraction of a hydrogen atom, often from an allylic or bis-allylic carbon, leading to the formation of a carbon-centered radical helsinki.fiuva.nl. The susceptibility of different this compound isomers to hydrogen abstraction is influenced by the position and configuration of their double bonds, as allylic hydrogens have lower bond dissociation energies helsinki.fi.

The propagation phase involves the reaction of the carbon-centered radical with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated molecule (such as a fatty acid or another this compound isomer), perpetuating the radical chain and forming a hydroperoxide and a new carbon-centered radical nih.govuva.nl. Rearrangement of double bonds can occur during radical propagation, leading to the formation of conjugated dienes helsinki.fi.

Decomposition of the initially formed hydroperoxides is a critical step in the autoxidation of lipids and associated compounds like nonadienes in complex matrices. Hydroperoxides are relatively unstable and can cleave to form a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and hydrocarbons, often catalyzed by transition metals nih.govmdpi.com. This compound isomers themselves can be formed as volatile decomposition products during the autoxidation of polyunsaturated fatty acids (PUFAs) found in lipids researchgate.netresearchgate.net.

Detailed research findings highlight the formation of specific this compound isomers during lipid peroxidation. For instance, studies on the autoxidation of fish oil, a matrix rich in PUFAs, have identified the production of at least three isomers of this compound researchgate.netresearchgate.net. Among these, 2,4-nonadiene (B1623287) has been noted as a potent aroma compound contributing to green, fishy off-notes researchgate.netresearchgate.net. Research suggests that while 2,4-nonadiene can be derived from omega-3 fatty acids, it appears to be predominantly generated from omega-6 fatty acids, such as linoleic acid, through mechanisms involving lipid peroxide scission researchgate.netresearchgate.netresearchgate.net. A proposed mechanism illustrates the formation of both 1,3- and 2,4-nonadiene isomers from linoleic acid via a Farmer-type reaction involving the generation and subsequent scission of lipid peroxides researchgate.net.

Theoretical modeling studies have also utilized this compound as a simplified model for more complex lipids like linoleic acid to investigate the fundamental steps of radical-induced oxidation, such as hydrogen abstraction by hydroxyl radicals nih.govacs.org. Although such models can sometimes show discrepancies with experimental observations regarding preferred reaction sites, they provide valuable insights into the potential energy surfaces and barriers involved in these radical processes nih.govacs.org.

The complexity of the matrix significantly influences the autoxidation pathways and the profile of resulting this compound isomers. In foods with dispersed lipids, factors like water content, the presence of proteins and carbohydrates, and the physical structure of the matrix can affect the rate and extent of oxidation and the release of volatile products like nonadienes helsinki.fi. The presence of pro-oxidants and antioxidants within the matrix also plays a crucial role in modulating the radical chain reactions researchgate.nethelsinki.fi.

The study of this compound isomer formation in complex matrices like autoxidizing fish oil provides valuable data on the specific volatile compounds generated during lipid peroxidation under different conditions, such as exposure to light, heat, or storage in the dark researchgate.netresearchgate.net. While analytical techniques like GC-MS are used to identify these isomers, co-elution with other compounds in the complex matrix can sometimes complicate their detection and accurate quantification researchgate.net.

Data Table 1: this compound Isomers Identified in Autoxidizing Lipid Matrices

| This compound Isomer | Source Matrix Example | Proposed Fatty Acid Precursor | Relevant Findings |

| 1,3-Nonadiene | Oxidized Corn Oil | Linoleic Acid (ω-6) | Formed via Farmer-type reaction and lipid peroxide scission researchgate.net. |

| 2,4-Nonadiene | Autoxidizing Fish Oil | Omega-6 Fatty Acids (e.g., Linoleic Acid) | Potent green aroma compound, predominantly from ω-6 fatty acids researchgate.netresearchgate.net. |

| Other Isomers | Autoxidizing Fish Oil | Not explicitly specified | At least three isomers detected in oxidized fish oil researchgate.netresearchgate.net. |

| 4,5-Nonadiene | Not specified in oxidation context | Not specified | Mentioned as a this compound isomer charchem.org. |

| 1,8-Nonadiene | Meat and Meat Products | Not explicitly specified | Listed as a secondary compound from lipid oxidation nih.gov. |

| 3,6-Nonadiene ((Z,Z)- and (E,E)-) | Alkyd Resins | Not explicitly specified | Used as model systems for autoxidation studies mdpi.com. |

Data Table 2: Aroma Threshold of 2,4-Nonadiene

| This compound Isomer | Matrix | Aroma Threshold (ppb) | Reference |

| 2,4-Nonadiene | Water | 7.8 | researchgate.netresearchgate.net |

These findings underscore the intricate nature of free radical autoxidation of this compound isomers in complex matrices, highlighting their formation as key volatile products of lipid peroxidation and the influence of the matrix composition and environmental conditions on these processes.

Advanced Catalysis Research Utilizing Nonadiene

Homogeneous Transition Metal Catalysis for Nonadiene Transformations

Homogeneous catalysis, utilizing transition metal complexes dissolved in the reaction medium, offers precise control over reaction pathways and selectivity. This compound isomers have been key substrates in the development and application of various homogeneous catalytic systems.

Ruthenium-Based Catalysts (e.g., Grubbs Catalysts) in Metathesis Reactions

Ruthenium-catalyzed olefin metathesis, particularly employing Grubbs catalysts, is a powerful tool for the formation and rearrangement of carbon-carbon double bonds. This process involves the reversible exchange of alkylidene units between a metal carbene catalyst and an alkene. This compound isomers, especially α,ω-dienes like 1,8-nonadiene (B1346706), are frequently used in ring-closing metathesis (RCM) to form cyclic structures or in acyclic diene metathesis (ADMET) for polymerization.

The mechanism of olefin metathesis involves the formation of a four-membered, metal-containing intermediate called a metallacycle, which subsequently opens to generate a new alkene and a regenerated catalyst species. libretexts.org For terminal dienes such as 1,8-nonadiene, ADMET polymerization can occur, where the reaction proceeds with the release of ethylene (B1197577) gas, driving the equilibrium towards polymer formation. libretexts.org Studies have investigated the ring-closing metathesis of 1,8-nonadiene using first-generation Grubbs catalysts, observing the formation of ruthenium alkylidene intermediates. nih.gov The rate of isomerization in RCM of 1,8-nonadiene has been shown not to correlate with the catalyst initiation rate and is significantly increased in the absence of phosphine (B1218219) ligands. researchgate.net Second-generation Grubbs catalysts have demonstrated effectiveness in the RCM of 1,8-nonadiene, even at low catalyst loadings, achieving high conversion and selectivity. researchgate.netrsc.org

Rhodium and Iridium Catalysis in Functionalization and Asymmetric Reactions

Rhodium and iridium complexes are prominent catalysts in various functionalization and asymmetric reactions of olefins. This compound structures, particularly as part of chiral ligands or as substrates, are utilized in these transformations.

Spiro[4.4]-1,6-nonadiene-based chiral phosphine-oxazoline ligands have been developed and successfully applied in iridium-catalyzed asymmetric hydrogenation of substrates containing C=N and C=C double bonds. chinesechemsoc.orgchinesechemsoc.orgcapes.gov.brnih.gov These ligands, incorporating the this compound framework, contribute to high catalytic activity and excellent enantioselectivity in the synthesis of chiral amines. chinesechemsoc.orgcapes.gov.brnih.gov

Rhodium catalysis has been explored for the synthesis of functionalized 6-azabicyclo[3.2.2]nonadienes through the decomposition of vinyldiazomethanes in the presence of dihydropyridines. capes.gov.bremory.edu The regioselectivity of these reactions is influenced by the steric properties of the catalyst and the vinyldiazomethane substrate. capes.gov.bremory.edu Furthermore, rhodium(III)-catalyzed three-component carboamination reactions involving 1,3-dienes (such as 1,3-nonadiene) have been reported, achieving diastereoselective oxyamination. nih.gov Cationic rhodium(I) catalysts have also been employed in the enantioselective cycloisomerization of 1,6-allenynes to form 5/6-fused bicyclo[4.3.0]nonadienes with high enantioselectivity. researchgate.net

Cobalt Catalysis in [3+2] Cycloadditions

Cobalt catalysis has shown promise in mediating cycloaddition reactions, including [3+2] cycloadditions, which are valuable for constructing five-membered carbocycles. Research has demonstrated highly enantioselective intramolecular [3+2] cycloaddition reactions of yne-alkylidenecyclopropanes to form bicyclo[4.3.0]this compound molecules using cobalt catalysts with chiral ligands. pku.edu.cnresearchgate.netnih.gov This approach offers an alternative to precious metal catalysts like palladium and rhodium for these transformations. pku.edu.cnresearchgate.netnih.gov Cationic cobalt(I) species have been implicated as the active catalytic species in these reactions, with proposed mechanisms involving oxidative cyclometallation. pku.edu.cnnih.gov Cobalt(I) catalysts have also been used in the heterodimerization of 1,3-nonadiene with methyl acrylate, yielding 1,4-co-dimers with high enantioselectivity. nih.gov

Scandium Catalysis in Dimerization and Cyclization

Scandium complexes, particularly scandocene hydride derivatives, have been investigated for their catalytic activity in the dimerization of α-olefins and the cyclization of α,ω-diolefins. Specific scandocene hydride catalysts have been shown to catalyze the cyclization of α,ω-diolefins to form methylenecycloalkanes with ring sizes up to nine carbon atoms. caltech.educaltech.edu This includes the catalytic cyclization of 5-methylene-1,8-nonadiene to form 2-methylene spiro[4.4]nonane. caltech.educaltech.edu Scandium catalysts have also been explored for the dimerization of alkenes, yielding chain-elongated internal alkenes with high stereoselectivity. nih.gov

Indium Catalysis in Cycloisomerization Processes

Indium catalysis, often utilizing indium(III) salts, has been explored for cycloisomerization reactions. Indium-mediated cycloisomerization of 1,6-enynes has been developed as an efficient route to access functionalized bicyclo[3.3.1]this compound structures. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua This atom-economical process relies on the Lewis acidic character of indium. mdpi.com The outcome of the cyclization (5-exo versus 6-endo pathway) can be influenced by the substitution pattern of the alkyne moiety. mdpi.comresearchgate.net

Copper Catalysis in Hydrogenation of this compound Polymers

Hydrogenation of polymers containing this compound units is a known technique aimed at modifying material properties. Catalysts, including those based on copper, supported on alkaline metal salts, have been explored for the hydrogenation of polymers derived from monomers such as this compound. google.comgoogle.com While specific detailed research findings on copper catalysis solely in the hydrogenation of this compound polymers are not extensively detailed in the provided information, the general principle involves using copper catalysts, often on specific supports, to reduce the carbon-carbon double bonds within the polymer structure. google.comgoogle.com Copper-based catalysts are widely recognized for their utility in various hydrogenation reactions, particularly those involving carbon-oxygen bonds, and research continues to focus on improving their stability and efficiency for industrial applications. rsc.orgresearchgate.netrsc.org The application of copper catalysis to this compound polymers aligns with broader efforts in polymer modification and the development of sustainable catalytic processes.

Asymmetric Catalysis with this compound-Derived Chiral Ligands

The incorporation of this compound frameworks into chiral ligands has emerged as a significant area in asymmetric catalysis. Chiral ligands derived from this compound isomers or related bicyclic/spiro structures have proven effective in inducing enantioselectivity in various transition metal-catalyzed reactions. The design and synthesis of novel chiral ligands with distinct skeletons, including spiro and bicyclic frameworks, is a key focus in asymmetric catalysis research. sioc-journal.cnjlu.edu.cn

Development and Application of Spiro[4.4]this compound-Based Chiral Ligands

Chiral ligands based on spiro[4.4]this compound skeletons have gained attention since the 1990s, developing into a class of privileged ligand structures. sioc-journal.cnjlu.edu.cnchinesechemsoc.orgoup.com These ligands, often featuring axial chirality, have been successfully applied in various transition metal-catalyzed asymmetric reactions, demonstrating high catalytic activity and excellent enantioselectivity. sioc-journal.cnjlu.edu.cnchinesechemsoc.orgoup.com Examples include spiro[4.4]-1,6-nonadiene-based chiral phosphine-oxazoline ligands (SpinPHOX), which have been utilized in iridium-catalyzed asymmetric hydrogenation of substrates containing C=N and C=C double bonds. chinesechemsoc.orgoup.com The development of these spiro-based ligands has facilitated enantiocontrol in reactions that were previously challenging. sioc-journal.cn

Exploration of Bicyclo[3.3.1]nona-2,6-diene Chiral Ligand Systems

Chiral ligands based on the bicyclo[3.3.1]nona-2,6-diene framework are another important class of this compound-derived ligands used in asymmetric catalysis. These are often C2-symmetric diene ligands. sigmaaldrich.comorganic-chemistry.orgarmchemfront.comresearchgate.netacs.org Studies have focused on tuning the chiral environment of these ligands through substitution, such as the development of 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes. organic-chemistry.orgacs.org These modified ligands readily bind to rhodium(I) and create an effective chiral environment for asymmetric reactions. organic-chemistry.orgacs.org Rhodium complexes of these ligands have been successfully employed as catalysts for the 1,4-addition of alkenyl- and arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivities, even in reactions that were previously difficult. organic-chemistry.orgacs.org For instance, certain 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes have enabled up to 99% ee in these transformations. organic-chemistry.org

Enantioselective Reactions Catalyzed by 9-Azabicyclo[3.3.1]this compound Ligands

Ligands incorporating the 9-azabicyclo[3.3.1]this compound scaffold have also been investigated for their utility in enantioselective catalysis. A family of 9-azabicyclo[3.3.1]this compound ligands has been designed and applied in rhodium-catalyzed reactions. researchgate.netresearchgate.net These ligands have shown effectiveness in the asymmetric addition of arylboronic acids to N-tosylarylimines, leading to the formation of chiral diarylmethyl amides with high enantioselectivities, reported to be up to 97% ee. researchgate.netresearchgate.net

Heterogeneous Catalytic Systems for this compound Chemistry

This compound isomers, such as 1,8-nonadiene, serve as valuable substrates for evaluating the efficiency and selectivity of various catalysts in chemical transformations. smolecule.com While homogeneous catalysis with this compound-derived ligands is prominent in asymmetric synthesis, heterogeneous catalytic systems also play a role in this compound chemistry. Heterogeneous rhodium and rhodium/silver bimetallic nanoparticle catalysts immobilized on chiral polymers have been explored for the hydrogenation of various substrates, including those related to bicyclo[3.3.1]this compound. dntb.gov.ua The use of this compound as a substrate in catalysis research provides insights into catalyst design and optimization for reactions involving dienes. smolecule.com General principles of heterogeneous catalyst design involve optimizing the interaction between the catalyst material, support, and the reactants to enhance activity, selectivity, and stability. witpress.com

Rational Catalyst Design and Optimization Strategies for this compound Substrates

Rational catalyst design and optimization for reactions involving this compound substrates or utilizing this compound-derived ligands focus on tailoring catalyst properties to achieve desired outcomes, particularly in terms of activity, selectivity, and enantioselectivity. For chiral ligands, this involves the deliberate modification of the ligand structure, such as the nature and position of substituents on the this compound-derived scaffold, to tune the electronic and steric environment around the metal center. organic-chemistry.orgacs.org This tuning influences the interaction with the substrate and transition state, thereby controlling the stereochemical outcome of the reaction. organic-chemistry.orgacs.org

Optimization strategies often involve systematic variation of catalyst components (metal, ligand), reaction conditions (temperature, pressure, solvent, concentration), and additives to maximize yield and selectivity. The exploration of different this compound-derived ligand frameworks, such as spiro[4.4]this compound and bicyclo[3.3.1]nona-2,6-diene, reflects a rational approach to discovering structures that provide effective chiral environments. sioc-journal.cnjlu.edu.cnchinesechemsoc.orgoup.comoup.comsigmaaldrich.comorganic-chemistry.orgarmchemfront.comresearchgate.netacs.org Furthermore, understanding the reaction mechanism and the role of the catalyst-substrate interactions is crucial for informed catalyst design and optimization. nih.gov For heterogeneous systems, catalyst design also involves the selection and modification of support materials to improve dispersion, stability, and accessibility of active sites. witpress.com

Here is an interactive data table summarizing some representative results discussed:

| Ligand Scaffold | Metal | Reaction Type | Substrate Type | Enantioselectivity (ee) | Citation |

|---|---|---|---|---|---|

| Spiro[4.4]this compound-based | Iridium | Asymmetric Hydrogenation | C=N and C=C double bonds | High | chinesechemsoc.orgoup.com |

| Bicyclo[3.3.1]nona-2,6-diene | Rhodium | Asymmetric 1,4-Addition | α,β-unsaturated ketones | Up to 99% | organic-chemistry.orgacs.org |

| 9-Azabicyclo[3.3.1]this compound | Rhodium | Asymmetric Addition to N-tosylarylimines | N-tosylarylimines | Up to 97% | researchgate.netresearchgate.net |

Polymerization Chemistry and Advanced Materials Science Applications of Nonadiene

Synthesis and Characterization of Polynonadienes

The synthesis of polynonadienes can be achieved through various polymerization techniques, with the specific method depending largely on the nonadiene isomer used. Characterization of the resulting polymers is crucial to understand their molecular structure, chain length, and the arrangement of monomer units.

Terminal α,ω-dienes like 1,8-nonadiene (B1346706) are readily polymerized via Acyclic Diene Metathesis (ADMET). This method involves the condensation of α,ω-dienes in the presence of a metathesis catalyst, such as Grubbs catalyst, yielding linear unsaturated polymer chains and a gaseous byproduct, typically ethylene (B1197577). The removal of the volatile byproduct drives the equilibrium towards polymer formation. ADMET polymerization of 1,8-nonadiene can produce polymers with molecular weights reaching up to 80,000 amu.

Conjugated dienes such as 1,3-nonadiene can be polymerized using Ziegler-Natta catalysts, which are known to catalyze the polymerization of dienes with remarkable stereoregularity. Free radical polymerization is also a possible route for diene polymerization.

Controlled Polymerization for Tailored Molecular Weight and Dispersity

Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity indices, PDI). These techniques minimize chain termination events, allowing for controlled chain growth.

ADMET polymerization, when applied to α,ω-dienes like 1,8-nonadiene, is considered a type of controlled polymerization that allows for the synthesis of polymers with controlled molecular weights. Similarly, coordination polymerization of 1,2-nonadiene (B14712534) using specific catalysts has been shown to proceed via a living process, yielding soluble polymers with predictable molecular weights and narrow molecular weight distributions.

Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are broadly applicable methods that enable control over molecular weight and dispersity in vinyl and diene polymerizations. While specific detailed studies on the controlled radical polymerization of this compound isomers were not extensively highlighted, these techniques offer potential routes for tailoring the molecular characteristics of polynonadienes.

Microstructure Control in Polynonadienes (e.g., 1,4- vs. 3,4-Microstructures)

The microstructure of a polymer derived from a diene refers to the way the monomer units are connected within the polymer chain. For dienes, different modes of addition to the double bonds can occur during polymerization, leading to various microstructures such as 1,4-addition, 1,2-addition, or 3,4-addition. The specific microstructure significantly impacts the polymer's physical and mechanical properties.

For conjugated dienes like 1,3-butadiene, polymerization can result in 1,4-addition (forming cis- or trans- double bonds in the polymer backbone) or 1,2-addition (resulting in vinyl side groups). Similarly, polymerization of 1,3-nonadiene can yield polymers with 1,4- and 1,2-microstructures depending on the catalyst and reaction conditions.

In the case of 1,8-nonadiene polymerized by ADMET, the reaction involves the double bonds at the ends of the chain, leading to a linear polymer with internal double bonds along the backbone. This results in a different type of microstructure compared to the polymerization of conjugated dienes.

While the search results did not provide specific data tables detailing the precise percentages of 1,4- vs. 3,4-microstructures in polynonadienes, the principle of microstructure control through catalyst selection and reaction conditions, well-established for other dienes, is applicable to this compound isomers. For instance, Ziegler-Natta catalysts are known for their ability to control the stereoregularity and regioselectivity (e.g., 1,4- vs. 1,2-addition) in diene polymerization.

Preparation of Telechelic Polynonadienes for Prepolymer Architectures

Telechelic polymers are macromolecules with reactive functional groups at both chain ends. These functional end-groups allow telechelic polymers to participate in further reactions, making them valuable as prepolymers for the synthesis of more complex polymer architectures, such as block copolymers, networks, and star polymers.

The synthesis of telechelic polynonadienes has been demonstrated. For example, ester-telechelic polythis compound was prepared by the polymerization of 1,3-nonadiene using a specific initiator, DEAB. This ester-telechelic polymer could then be further modified, such as by hydrogenation to yield hydroxyl-terminated saturated liquid hydrocarbon prepolymers. These functionalized polynonadienes can serve as building blocks for creating polymers with tailored properties.

Copolymerization Studies of this compound with Other Monomers

Copolymerization involves the polymerization of two or more different monomers, leading to a polymer chain containing units from each monomer. Copolymerization of this compound with other monomers is a strategy to modify the properties of the resulting polymer, combining the characteristics of the different monomer units.

α,ω-dienes, including 1,8-nonadiene, have been copolymerized with ethylene using specific iron complex catalysts. This copolymerization yields highly linear structures with internal double bonds derived from the this compound units. The incorporation of diene units can introduce unsaturation into the polymer backbone, which can be further functionalized after polymerization.

Conjugated dienes like 1,7-nonadiene have also been mentioned in the context of copolymerization with monomers such as styrene (B11656) or ethylene.

Diene Copolymerization for Thermoplastic Elastomers

Copolymerization of dienes is a common route to synthesize thermoplastic elastomers (TPEs). TPEs are a class of polymers that exhibit elastic behavior like rubbers at room temperature but can be processed like thermoplastics at elevated temperatures. This is often achieved by creating block copolymers containing alternating hard and soft segments, where the soft segments are typically derived from dienes.

While the search results did not explicitly detail the use of this compound specifically for the synthesis of thermoplastic elastomers, the principle of copolymerizing dienes to achieve elastomeric properties is well-established in polymer science. Copolymerization of this compound isomers with other monomers, particularly other dienes or styrenic compounds, could potentially lead to the formation of novel thermoplastic elastomers with unique properties influenced by the this compound structure.

Synthesis of Block Copolymers Containing this compound Units

Block copolymers are macromolecules composed of two or more polymer chains (blocks) of different chemical compositions linked together. The synthesis of block copolymers containing this compound units allows for the creation of materials with combined properties of the different blocks and interesting phase separation behavior.

Telechelic polynonadienes, with reactive end-groups, can serve as macroinitiators for the synthesis of block copolymers. By using controlled polymerization techniques, a second block can be grown from the ends of the polythis compound chain, resulting in a block copolymer structure.

Structure-Property Relationships in this compound-Derived Polymers

Impact of Polymer Backbone Rigidity on Macroscopic Properties

The rigidity of a polymer backbone plays a significant role in determining its thermal and mechanical properties, including the glass transition temperature (Tg) mdpi.comnumberanalytics.com. Polymers with more rigid backbones tend to exhibit higher glass transition temperatures and increased mechanical strength compared to those with flexible chains rsc.orgnih.gov. This is because chain mobility is restricted in rigid structures, requiring more thermal energy to induce segmental motion. The incorporation of cyclic structures or rigid linkers within the polymer chain can enhance backbone rigidity nih.govrsc.org. For this compound-derived polymers, the method of polymerization and the specific isomer used can influence the resulting backbone structure and its inherent rigidity. For instance, polymerization that leads to a highly conjugated or cyclic backbone structure would likely result in a more rigid polymer with elevated thermal and mechanical performance. Research indicates that tuning polymer-backbone coplanarity and conformational order can lead to high-performance materials nih.gov.

Investigation of Nanophase Separation in this compound Copolymers

Nanophase separation is a phenomenon observed in block copolymers where incompatible polymer blocks self-assemble into distinct nanoscale domains nih.govucc.iestanford.eduntu.edu.tw. This microphase separation is driven by the unfavorable interactions between the different blocks (quantified by the Flory-Huggins interaction parameter, χ) and the covalent linkage between them, which prevents macroscopic phase separation stanford.edu. The resulting morphology (e.g., lamellae, cylinders, spheres) and the size and arrangement of the nanodomains significantly influence the material's macroscopic properties, particularly in thermoplastic elastomers where distinct hard and soft phases are desired ntu.edu.tw.

In the context of this compound copolymers, particularly block copolymers incorporating this compound-derived blocks with other polymer segments, nanophase separation can occur if the blocks are sufficiently incompatible. This has been investigated in systems involving this compound analogues like nopadiene. For example, ABA triblock copolymers synthesized from nopadiene and myrcene (B1677589) have demonstrated nanophase separation, leading to thermoplastic elastomeric behavior uni-konstanz.denih.gov. The high glass transition temperature of polynopadiene segments can act as hard domains, while the polymyrcene segments form the soft, elastomeric matrix. The degree of phase separation and the resulting morphology in such copolymers are influenced by factors such as the composition of the copolymer, the molecular weight of the blocks, and the processing conditions stanford.edumdpi.com. Techniques like Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) are employed to investigate the nanophase separated morphology uni-konstanz.denih.gov.

This compound as a Monomer for High-Performance Polymeric Materials

High-performance polymers are characterized by their exceptional mechanical strength, thermal stability, chemical resistance, and durability, making them suitable for demanding applications in various industries biesterfeld.comhighperformancepolymer.co.ukensinger-pc.comfostercomp.com. This compound and its analogues, particularly those derived from renewable resources, are being explored as monomers for developing such advanced materials. Their diene structure allows for versatile polymerization routes, enabling the synthesis of polymers with tailored properties.

Development of Bio-based Elastomers from this compound Analogues (e.g., Nopadiene)

There is growing interest in developing polymers from bio-based and renewable resources to address environmental concerns and reduce reliance on petrochemicals text2fa.irrsc.org. This compound analogues derived from natural sources, such as terpenes, are promising monomers for this purpose. Nopadiene, a bicyclic diene derived from β-pinene (a renewable terpene), has been successfully polymerized to create bio-based thermoplastic elastomers uni-konstanz.denih.gov.

Living anionic polymerization of nopadiene and copolymerization with other bio-based monomers like myrcene have yielded block copolymers with controlled molecular weights and narrow dispersities uni-konstanz.denih.gov. These copolymers exhibit properties characteristic of thermoplastic elastomers, including nanophase separation and good thermal stability uni-konstanz.denih.gov. For instance, ABA triblock copolymers of nopadiene and myrcene have shown promising tensile strength and high ultimate elongation, along with an elevated upper service temperature compared to traditional petroleum-derived styrenic thermoplastic elastomers, attributed to the high glass transition temperature of polynopadiene uni-konstanz.denih.gov. The development of such bio-based elastomers from monomers like nopadiene represents a significant step towards sustainable high-performance materials.

Engineering Novel Hydrocarbon Backbones with Enhanced Mechanical and Thermal Characteristics

The diene structure of this compound allows for the engineering of hydrocarbon backbones with potentially enhanced mechanical and thermal characteristics through controlled polymerization techniques. By influencing the mode of addition (e.g., 1,4-cis, 1,4-trans, 1,2-vinyl), the resulting polymer backbone can have varying degrees of linearity, branching, and residual unsaturation. These structural differences directly impact chain packing, crystallinity, and interchain interactions, which in turn affect the macroscopic properties numberanalytics.comsrmist.edu.in.

Theoretical and Computational Investigations of Nonadiene Systems

Quantum Chemical Calculations for Nonadiene Reactivity and Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for studying the electronic structure and properties of molecules like this compound. These calculations can provide detailed information about molecular geometries, vibrational frequencies, and energy levels, which are essential for understanding reactivity and stability.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT is particularly valuable for investigating reaction pathways and locating transition states, which represent the highest energy points along a reaction coordinate and are crucial for determining reaction rates and mechanisms. Studies utilizing DFT can elucidate how this compound isomers participate in various reactions, such as cycloadditions or isomerizations, by mapping out the energy changes and structural transformations that occur during the reaction. For instance, DFT calculations have been employed to study the mechanism of thermal oxidation of compounds, including the formation of (E)-1,3-nonadiene, by analyzing reaction pathways, transition states, and intermediates. nih.gov The activation energy and reaction rate constants can be determined through these calculations, providing a data basis for kinetic studies. nih.gov DFT has also been used to study the cycloisomerization of 1,6-allenynes, which can lead to the formation of 5/6-fused bicycle[4.3.0]nonadienes. These studies suggested an uncommon pathway involving 5-exo-dig cycloisomerization and subsequent steps. nih.gov, acs.org, d-nb.info In the context of catalysis, DFT calculations are frequently used to study adsorption and reaction mechanisms on catalyst surfaces and to model catalytic cycles. numberanalytics.com, acs.org

Computational Analysis of Molecular Conformations and Electronic Structure

Computational methods are essential for exploring the various possible three-dimensional arrangements (conformations) of this compound isomers and for analyzing their electronic structure. Understanding the preferred conformations and the distribution of electrons within the molecule is crucial for predicting its physical and chemical properties, including reactivity and spectroscopic signatures. Techniques such as conformational analysis using molecular mechanics or more advanced quantum mechanical methods can identify stable conformers and the energy barriers between them. Analysis of the electronic structure, including frontier molecular orbitals (HOMO and LUMO) and charge distribution, provides insights into how this compound interacts with other molecules and participates in chemical reactions. For instance, computational studies on a spirosilane compound involving a this compound moiety analyzed frontier molecular orbitals at the B3LYP/cc-pVDZ level of theory to understand UV-vis transitions. rsc.org Computational studies can also predict properties like collision cross sections, which are related to molecular size and shape in the gas phase. uni.lu, uni.lu

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. By applying classical mechanics to the atoms and molecules, MD simulations can provide insights into the dynamic behavior of this compound, its interactions with surrounding molecules (e.g., solvents, catalysts), and processes like diffusion and conformational changes over time. While specific MD simulations of simple this compound isomers were not prominently featured in the search results, MD is a standard tool for studying the behavior of molecules in various environments. For example, MD simulations are used to study energy transfer in more complex molecular systems and to investigate non-adiabatic dynamics. nih.gov, nih.gov Recent advancements include the use of machine learning potentials to enable longer timescale MD simulations. youtube.com

Computational Modeling of Catalytic Cycles Involving this compound

Computational modeling is widely used to study catalytic reactions and design new catalysts. For reactions involving this compound as a substrate, computational methods can help elucidate the step-by-step process of the catalytic cycle, identify intermediates and transition states, and determine the energy barriers of each step. This information is vital for understanding catalyst activity, selectivity, and for rational catalyst design. DFT calculations, in particular, are frequently applied to model catalytic cycles, including those involving transition metals. numberanalytics.com, acs.org These studies can reveal the preferred reaction pathways and the role of the catalyst in lowering activation energies. For example, DFT calculations have been used to study rhodium-catalyzed cyclopropanation reactions involving dienes, providing insights into the catalytic cycle and the factors influencing enantioselectivity. acs.org Another study used computational modeling to suggest an alternate, more energetically favorable mechanism for an arene borylation catalyzed by a heterobimetallic catalyst. byu.edu

Theoretical Approaches to Model this compound in Complex Chemical Environments

Modeling the behavior of this compound in complex chemical environments, such as solutions, interfaces, or within biological systems, requires theoretical approaches that can account for the interactions with the surrounding environment. Continuum models, explicit solvent molecules in MD simulations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are examples of approaches used to model such systems. These methods allow for the investigation of how the environment affects the structure, reactivity, and dynamics of this compound. While the search results did not provide specific examples of this compound in complex environments, theoretical methods are being developed and applied to model complex non-adiabatic dynamics in various systems, including those with irreversible decay mechanisms. chemrxiv.org Computational chemistry in synergy with experiments is also used to gain insights into complex homogeneous reactions. acs.org

Advanced Spectroscopic Characterization Methodologies for Nonadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the full structural characterization of organic compounds. emerypharma.com

¹H NMR spectroscopy provides insights into the types of hydrogen atoms, their relative numbers (integration), their local environments (chemical shift), and their connectivity to neighboring protons (coupling patterns and constants). emerypharma.compharmaknowledgeforum.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton, indicating the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary) and their chemical environments. pharmaknowledgeforum.commsu.edu

The chemical shifts of protons and carbons in NMR spectra are influenced by the presence of double bonds and other functional groups, which is particularly relevant for nonadiene isomers and derivatives. For instance, vinylic protons and carbons associated with the double bonds in this compound isomers exhibit characteristic chemical shifts. organicchemistrydata.org

Advanced NMR Techniques for Structural Elucidation of this compound Isomers and Derivatives

While 1D NMR provides significant structural information, advanced 2D NMR techniques are often necessary for the unambiguous assignment of resonances and the complete structural elucidation of complex this compound isomers and derivatives. These techniques reveal correlations between different nuclei, helping to piece together the molecular structure. emerypharma.compharmaknowledgeforum.com

¹H-¹H Correlation Spectroscopy (COSY): This 2D experiment shows correlations between protons that are coupled to each other, helping to identify spin systems within the molecule. emerypharma.compharmaknowledgeforum.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached, providing information about the C-H connectivity. emerypharma.compharmaknowledgeforum.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and through double bonds. emerypharma.compharmaknowledgeforum.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques provide information about through-space correlations between nuclei, which can be used to determine the relative stereochemistry and conformation of this compound derivatives. acdlabs.com

Distortionless Enhancement of Polarization Transfer (DEPT): DEPT experiments help to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the assignment of ¹³C NMR signals. emerypharma.com